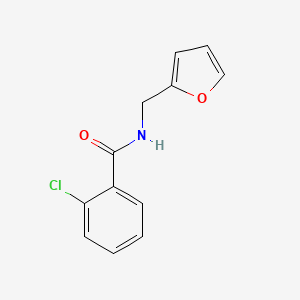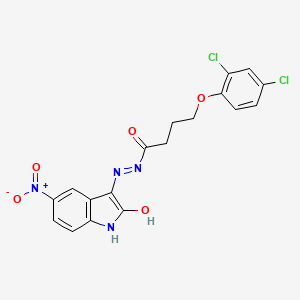![molecular formula C9H12ClN3O4S B11696415 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B11696415.png)
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is a chemical compound with the molecular formula C9H12ClN3O4S It is known for its unique structural properties, which include a chloro-nitrophenyl group and a methanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide typically involves the reaction of 4-chloro-2-nitroaniline with ethylene diamine, followed by the introduction of a methanesulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methanesulfonamide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
科学的研究の応用
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- N-(4-chloro-2-nitrophenyl)-2-nitrobenzamide
- N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide
- N-(2,4-dichlorophenyl)tetradecanamide
Uniqueness
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H12ClN3O4S |
|---|---|
分子量 |
293.73 g/mol |
IUPAC名 |
N-[2-(4-chloro-2-nitroanilino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H12ClN3O4S/c1-18(16,17)12-5-4-11-8-3-2-7(10)6-9(8)13(14)15/h2-3,6,11-12H,4-5H2,1H3 |
InChIキー |
WWURBRWOOZAKKY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11696337.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696348.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696353.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696359.png)
![methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate](/img/structure/B11696369.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)

![Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11696378.png)


![ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696386.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696388.png)
![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696392.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
